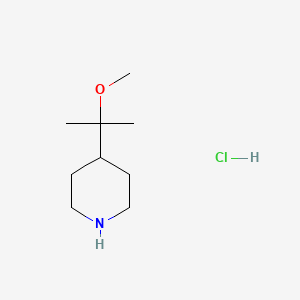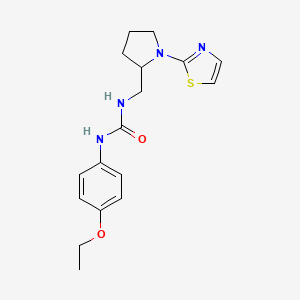
4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an impurity of Olmesartan . It has a molecular formula of C13H22N2O3 and a molecular weight of 254.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at relative positions 1,3 and 4 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . It has a predicted boiling point of 412.9±35.0 °C and a predicted density of 1.069±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes of Related Compounds : A review of synthetic routes for related compounds like vandetanib, a drug with a piperidine structure similar to 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride, provides insights into suitable industrial production methods. This analysis highlights the chemical synthesis involving key intermediates and reactions, which might offer parallels to the synthesis of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride (Mi, 2015).
Potential Applications in Research
- Bioactive Marker Studies : Compounds with similar structures have been utilized as bioactive markers in pathophysiological processes. A study on 4-hydroxynonenal, a bioactive marker, emphasizes the compound's relevance in research for linking genomics and proteomics, suggesting a possible area where 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride could be of interest (Žarković, 2003).
Chemical Recycling and Environmental Impact
- Chemical Recycling Research : The chemical recycling of polymers has been a subject of research to address environmental concerns. A study on the chemical recycling of poly(ethylene terephthalate) (PET) discusses various techniques, including hydrolysis and glycolysis. This area of research may benefit from compounds like 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride for catalysis or as process intermediates (Karayannidis & Achilias, 2007).
Pharmacology and Toxicology
- Pharmacological Properties : Reviews of drugs with similar structures, such as metoclopramide and cisapride, provide detailed pharmacological properties and clinical use as prokinetic agents in gastrointestinal motility disorders. While these reviews focus on drug efficacy and safety, they also detail the chemical properties and mechanisms of action that could be relevant to understanding the broader applications of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride in scientific research (Pinder et al., 2012; Wiseman & Faulds, 1994).
Mechanism of Action
properties
IUPAC Name |
4-(2-methoxypropan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABODPZUFCQXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride | |
CAS RN |
2418671-56-2 |
Source


|
| Record name | 4-(2-methoxypropan-2-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)
![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


